molecular formula C14H22ClNO3 B1383244 (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride CAS No. 1998701-25-9

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Cat. No. B1383244
M. Wt: 287.78 g/mol
InChI Key: HOYYQVAARUYRFU-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride”, also known as “®-Boc-3-amino-4-benzyloxybutanoic acid hydrochloride”, is a chemical compound with the molecular formula C15H23NO3Cl . It has a molecular weight of 287.79 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Enantioselective Synthesis Applications A study by Shirakawa et al. (2014) discusses the enantioselective alkylation of 2‐[(4‐Chlorobenzyliden)Amino]Propanoic Acid tert‐Butyl Ester, which leads to the synthesis of (R)‐2‐Amino‐2‐Methyl‐3‐Phenylpropanoic Acid tert‐Butyl Ester, an alanine derivative. This process is significant in the synthesis of complex organic compounds (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

Role in Synthesis of Natural Products Qin et al. (2014) describe the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in the production of Biotin, a water-soluble vitamin integral in various metabolic processes (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).

Use in Neuroexcitant Analogue Synthesis Pajouhesh et al. (2000) discuss the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant, using an enantiomerically pure glycine derivative (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

Applications in Peptide Synthesis Litera et al. (1998) describe the preparation of diastereoisomers of hydroxyethylene isosteres of Phe-Phe peptide bond using a process involving (2R or 2S,4R or 4S,5S)-2-Benzyl-5-[(tert-butoxycarbonyl)amino]-4-hydroxy-6-phenylhexanoic Acids (Litera, Buděšínský, Urban, & Soucek, 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYQVAARUYRFU-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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